molecular formula C22H20N4O3 B2549646 N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261012-68-3

N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2549646
CAS No.: 1261012-68-3
M. Wt: 388.427
InChI Key: RHSCOZKAXUDDDA-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a pyrrole core linked to a 1,2,4-oxadiazole ring and an acetamide group. The 4-methoxyphenyl substituent on the acetamide and the 4-methylphenyl group on the oxadiazole contribute to its unique physicochemical properties, including solubility and binding affinity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-15-5-7-16(8-6-15)21-24-22(29-25-21)19-4-3-13-26(19)14-20(27)23-17-9-11-18(28-2)12-10-17/h3-13H,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSCOZKAXUDDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining methoxyphenyl, methylphenyl, and oxadiazole groups. The molecular formula is C25H24N4O3C_{25}H_{24}N_{4}O_{3}, with a molecular weight of 440.48 g/mol. Its structural complexity suggests multiple potential interactions within biological systems.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Anticancer Activity : Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been evaluated for their activity against various cancer cell lines, suggesting that this compound could also possess similar capabilities .

Anticancer Studies

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example:

CompoundCell LineIC50_{50} (µM)
Compound AHEPG2 (liver cancer)1.18 ± 0.14
Compound BMCF7 (breast cancer)0.67
This compoundTBDTBD

These findings suggest a promising avenue for further exploration of this compound as an anticancer agent.

Synthesis and Preparation

The synthesis of this compound involves several steps:

  • Preparation of Intermediates : The initial step typically includes the synthesis of oxadiazole derivatives from appropriate precursors.
  • Final Coupling Reaction : The final product is obtained through coupling reactions involving acetamides and pyrrole derivatives under controlled conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Zhang et al. (2023) synthesized oxadiazole derivatives and evaluated their anticancer activities against multiple cell lines. Their findings indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity .
  • Arafa et al. conducted a study on various substituted oxadiazoles and reported promising results in terms of growth inhibition across different cancer types, indicating the potential for developing new therapeutic agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole and Pyrazole/Pyrrole Cores

The compound shares structural motifs with several derivatives in the evidence:

Compound Name Core Structure Key Substituents Biological Relevance (Inferred)
Target Compound Pyrrole + 1,2,4-oxadiazole 4-Methoxyphenyl (acetamide), 4-Methylphenyl (oxadiazole) Potential enzyme inhibition
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chloro-4-Methylphenyl)Acetamide () Pyrazole + 1,2,4-oxadiazole 4-Methoxyphenyl (oxadiazole), 2-Chloro-4-methylphenyl (acetamide), Methylsulfanyl Antiproliferative activity (analogous pathways)
N-(4-Methoxyphenyl)-2-{[4-Methyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide () 1,2,4-Triazole + sulfanyl bridge 4-Methoxyphenyl (acetamide), 4-Pyridinyl (triazole) Kinase or receptor modulation

Key Observations :

  • The pyrrole-oxadiazole core in the target compound distinguishes it from pyrazole-oxadiazole () and triazole-sulfanyl () analogs.
  • Substituent positioning (e.g., 4-methylphenyl vs. 4-methoxyphenyl) influences steric and electronic interactions. The 4-methoxyphenyl group in the target compound may enhance solubility compared to chlorinated analogs .
Substituent Effects on Pharmacological Properties
  • 4-Methoxyphenyl Group : Present in both the target compound and , this substituent is associated with improved metabolic stability due to reduced oxidative metabolism .
  • Methylsulfanyl Group () : Introduces hydrophobic interactions but may reduce solubility compared to the target compound’s unmodified pyrrole .
Pharmacological Potential Relative to Hydroxyacetamide Derivatives

Compounds like 2-[(3-substituted phenyl)-1,3-imidazol-5-yl]sulfanyl-N-hydroxyacetamides () exhibit antiproliferative activity via imidazole and hydroxyacetamide interactions. While the target compound lacks a hydroxy group, its pyrrole-oxadiazole core may similarly disrupt nucleic acid synthesis or protein-protein interactions .

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